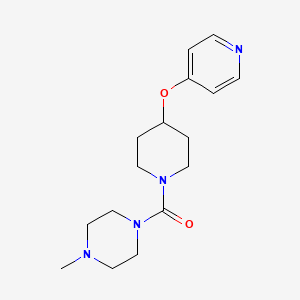
Mesityl 2,4,6-trimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) single crystals was achieved by a slow solvent evaporation technique using methanol as a solvent .Chemical Reactions Analysis
While specific chemical reactions involving Mesityl 2,4,6-trimethylbenzenesulfonate are not detailed, research has shown that N-mesityl substituted NHCs (N-heterocyclic carbenes) can catalyze reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions .Wissenschaftliche Forschungsanwendungen
Optoelectronic Devices
Mesityl 2,4,6-trimethylbenzenesulfonate has been utilized in the development of optoelectronic devices due to its potential as a light emitter. The absence of energetically low-lying non-emissive states in neutral π-radicals like mesitylated trityl radicals makes them suitable for this application. These materials exhibit enhanced photoluminescence arising from symmetry breaking in the excited state .
Photoluminescent Materials
The compound has shown promise in creating photoluminescent materials with high quantum efficiency. This is particularly relevant in the context of organic light-emitting diodes (OLEDs), where the fast emission process of mesitylated radicals can reduce exciton quenching, thereby improving device performance .
Synthetic Methodology
A defect-free synthetic methodology involving mesityl substitution at the para-positions of tris(2,4,6-trichlorophenyl)methyl radical has been reported. This approach reveals novel optoelectronic properties and could pave the way for the synthesis of new materials with tailored electronic characteristics .
Luminescent Radical Development
The introduction of mesityl groups to radical acceptors has led to the simplest structure of a stable radical showing high fluorescence efficiency in solution. This development is significant for the creation of efficient doublet emitters for applications such as OLEDs .
Terahertz Wave Generation
Mesityl 2,4,6-trimethylbenzenesulfonate has been used in the growth of crystals for terahertz wave generation. The compound’s ability to facilitate the growth of crystals with favorable terahertz properties makes it a valuable material in this field .
Hirshfeld Surface Studies
The compound has also been employed in Hirshfeld surface studies to analyze intermolecular interactions. This application is crucial for understanding the crystal packing and molecular arrangement, which are essential factors in the design of materials with specific properties .
Safety and Hazards
Wirkmechanismus
Target of Action
Mesityl 2,4,6-trimethylbenzenesulfonate (also known as 2-[(Aminooxy)sulfonyl]-1,3,5-trimethylbenzene or MSH) is primarily used as an aminating agent . Its main targets are compounds with electron-deficient nitrogen heterocyclic groups .
Mode of Action
MSH interacts with its targets through a process known as amination . This involves the introduction of an amino group into the target molecule, thereby altering its chemical structure and properties .
Biochemical Pathways
The primary biochemical pathway affected by MSH is the amination of nitrogen heterocyclic compounds . This reaction is crucial in the synthesis of new nitrogen heterocyclic energetic materials .
Result of Action
The amination of nitrogen heterocyclic compounds by MSH leads to the formation of new nitrogen heterocyclic energetic materials . These materials have potential applications in various fields, including the production of high-performance explosives and propellants .
Action Environment
The action of MSH can be influenced by various environmental factors. For instance, the amination reaction it catalyzes is typically carried out under controlled temperature conditions . Additionally, the solvent used in the reaction can also impact the efficiency and outcome of the amination process .
Eigenschaften
IUPAC Name |
(2,4,6-trimethylphenyl) 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3S/c1-11-7-13(3)17(14(4)8-11)21-22(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKAYMBXVDFTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)C2=C(C=C(C=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2876007.png)
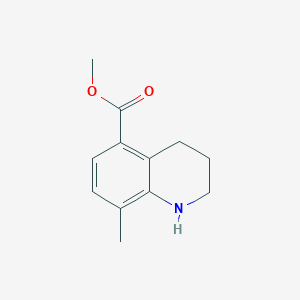

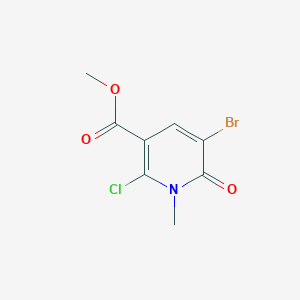
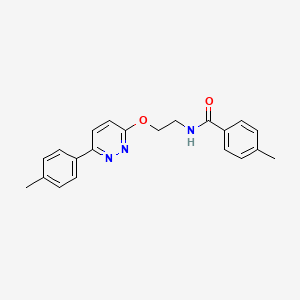

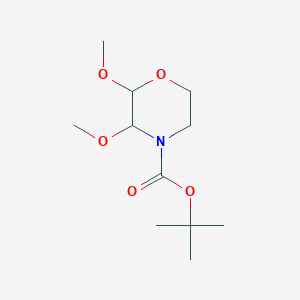
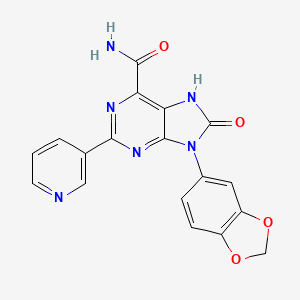
![Methyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2876021.png)
![4-[(dimethylamino)sulfonyl]-N-{3-[6-(ethylsulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2876023.png)

![6'-Methyl-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B2876028.png)

